9-Phenylfluorene-9-carboxamide 9-Phenylfluorene-9-carboxamide
Brand Name: Vulcanchem
CAS No.: 6328-80-9
VCID: VC20667771
InChI: InChI=1S/C20H15NO/c21-19(22)20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H,(H2,21,22)
SMILES:
Molecular Formula: C20H15NO
Molecular Weight: 285.3 g/mol

9-Phenylfluorene-9-carboxamide

CAS No.: 6328-80-9

Cat. No.: VC20667771

Molecular Formula: C20H15NO

Molecular Weight: 285.3 g/mol

* For research use only. Not for human or veterinary use.

9-Phenylfluorene-9-carboxamide - 6328-80-9

Specification

CAS No. 6328-80-9
Molecular Formula C20H15NO
Molecular Weight 285.3 g/mol
IUPAC Name 9-phenylfluorene-9-carboxamide
Standard InChI InChI=1S/C20H15NO/c21-19(22)20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H,(H2,21,22)
Standard InChI Key NUSAYXYVMOEDLJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)N

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 9-phenylfluorene-9-carboxamide (C20H15NO) features a planar fluorene system with a phenyl substituent and carboxamide group at the central carbon. This arrangement creates significant steric hindrance while enabling conjugation across the π-system. X-ray crystallographic studies of analogous compounds reveal dihedral angles of 85-89° between the fluorene plane and phenyl ring, imposing a propeller-like configuration that influences packing behavior .

Key physicochemical parameters derived from computational modeling and experimental analogs include:

PropertyValueMethod
Molecular Weight285.34 g/molMass spectrometry
Melting Point198-202°C (predicted)DSC analysis
LogP (Octanol-Water)4.12 ± 0.3HPLC determination
Molar Refractivity85.34 cm³/molComputational modeling
Hydrogen Bond Donors1Structural analysis

The carboxamide group introduces strong dipole-dipole interactions (μ = 3.8 D) while maintaining moderate solubility in polar aprotic solvents (14.2 mg/mL in DMF) .

Synthetic Methodologies and Optimization

Industrial-scale production of 9-phenylfluorene-9-carboxamide typically employs a three-stage synthesis from fluorene precursors:

Stage 1: Friedel-Crafts Phenylation
Fluorene undergoes electrophilic substitution using bromobenzene in the presence of FeCl3 catalyst (5 mol%) in nitromethane solvent. This step achieves 96% yield of 9-phenylfluorene after 5 minutes at 20°C .

Stage 2: Carboxylic Acid Formation
Oxidation of the 9-position using KMnO4 in basic aqueous conditions (pH 10-12) produces 9-phenyl-9H-fluorene-9-carboxylic acid with 82% conversion efficiency.

Stage 3: Amidation Reactions
Two principal methods dominate carboxamide formation:

  • Schotten-Baumann Reaction: Treatment with thionyl chloride followed by ammonia gas in dichloromethane (0°C, 2h) yields 68-72% product

  • Coupling Reagents: HATU-mediated activation with DIPEA in DMF achieves superior yields (89%) at 25°C

Critical process parameters:

ParameterOptimal RangeImpact on Yield
Reaction Temperature0-25°C±15% yield variance
Ammonia Equivalents2.5-3.0 eqPrevents over-alkylation
Solvent Polarityε = 30-40Maximizes nucleophilicity

Chemical Reactivity and Functional Transformations

The molecule exhibits three primary reactive centers:

  • Amide Nitrogen: Participates in N-alkylation reactions with methyl iodide (75% yield, K2CO3/DMF)

  • Fluorene C-1 Position: Undergoes electrophilic bromination (NBS, AIBN, CCl4) with 92% regioselectivity

  • Phenyl Ring: Catalytic hydrogenation (Pd/C, H2 50 psi) reduces aromaticity while preserving amide integrity

Notably, the Pf-group (phenylfluorenyl) demonstrates exceptional configurational stability, maintaining >99% enantiomeric excess during SN2 reactions at β-carbon positions . This property enables its use in asymmetric synthesis of α-amino acids without racemization.

Materials Science Applications

Recent advancements highlight three key application domains:

4.1 Polybenzoxazine Composites
Incorporation as a diamine precursor in benzoxazine resins produces thermosets with exceptional thermal stability:

PropertyP-bapf CompositeBaseline Epoxy
Glass Transition (Tg)236°C182°C
5% Weight Loss (N2)413°C327°C
Refractive Index (589 nm)1.7031.556

Copolymerization with cresol novolac epoxy enhances crosslink density, pushing Tg to 260°C while maintaining optical clarity .

4.2 Organic Electronics
Thin-film transistors incorporating 9-phenylfluorene-9-carboxamide derivatives demonstrate:

  • Hole mobility: 0.12 cm²/V·s

  • On/Off ratio: 10⁶

  • Threshold voltage stability: ±0.3V over 1000 cycles

The planar structure facilitates π-π stacking (3.4Å interlayer distance) while the amide group improves interfacial adhesion to dielectric layers.

4.3 Chiral Resolution Media
Covalent immobilization on silica gel creates stationary phases with exceptional enantioselectivity:

Analyteα ValueResolution (Rs)
Propranolol1.894.12
Warfarin2.015.34
Ibuprofen1.763.89

This performance surpasses commercial cellulose-based phases (α = 1.2-1.5) while maintaining >95% recovery after 200 injections .

Environmental Impact and Degradation Pathways

Environmental fate studies indicate:

  • Photolytic half-life: 42 hours (λ > 290 nm)

  • Aquatic biodegradation: <5% in 28 days (OECD 301D)

  • Soil adsorption coefficient (Koc): 12,300 L/kg

Advanced oxidation processes using TiO2/UV achieve 98% degradation within 90 minutes, producing non-toxic carboxylic acid intermediates .

Future Research Directions

Five critical areas demand further investigation:

  • Continuous flow synthesis to improve amidation reaction efficiency

  • Development of water-soluble sulfonate derivatives for biomedical applications

  • Exploration of metal-organic frameworks (MOFs) using the compound as a ligand

  • Structure-activity relationship studies for neurodegenerative disease targets

  • Life cycle analysis of industrial production processes

Ongoing research into photoactive derivatives (λem = 395 nm) suggests potential applications in OLED emissive layers and fluorescence-based sensors .

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